molecular formula C16H12ClNO2 B3055416 Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium CAS No. 64611-73-0

Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium

Cat. No.: B3055416
CAS No.: 64611-73-0
M. Wt: 285.72 g/mol
InChI Key: VQBVHVQOXIDVBS-UHFFFAOYSA-N
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Description

Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium: is a complex organic compound that contains a chromate ion coordinated to two ligands derived from naphthalene and nitrophenol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then reacted with sodium chromate under controlled conditions to form the desired complex.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The chromate ion in the compound can act as an oxidizing agent, facilitating various oxidation reactions.

  • Reduction: The compound can undergo reduction reactions, often involving the reduction of the chromate ion to chromium(III) species.

  • Substitution: Substitution reactions can occur at the naphthalene or nitrophenol moieties, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve agents like sodium bisulfite or hydrogen gas.

  • Substitution reactions can be carried out using electrophilic or nucleophilic reagents under specific conditions.

Major Products Formed:

  • Oxidation reactions can produce various oxidized derivatives of the compound.

  • Reduction reactions typically yield chromium(III) complexes.

  • Substitution reactions can result in a range of substituted naphthalene or nitrophenol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and analytical chemistry for its oxidizing properties. Biology: It serves as a staining agent in biological research, helping to visualize cellular components under a microscope. Medicine: Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its chromate ion, which acts as an oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products. The specific mechanism may vary depending on the reaction conditions and the nature of the substrates involved.

Comparison with Similar Compounds

  • Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium

  • Chromate(1-), bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium

  • Chromate(1-), bis(1-((2-hydroxy-6-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium

Uniqueness: The uniqueness of Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium lies in its specific ligand structure and the resulting properties, such as its color and reactivity. These features distinguish it from other similar chromate compounds.

Properties

CAS No.

64611-73-0

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(2-chloro-1-phenylindol-3-yl)acetic acid

InChI

InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

VQBVHVQOXIDVBS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Cr+3]

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O

Key on ui other cas no.

57206-82-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Reactant of Route 2
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium

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